2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol 2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 915312-74-2
VCID: VC16913481
InChI: InChI=1S/C23H15NOS3/c25-18-4-1-3-15-6-7-16(24-23(15)18)8-9-17-10-11-21(27-17)22-13-12-20(28-22)19-5-2-14-26-19/h1-14,25H
SMILES:
Molecular Formula: C23H15NOS3
Molecular Weight: 417.6 g/mol

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol

CAS No.: 915312-74-2

Cat. No.: VC16913481

Molecular Formula: C23H15NOS3

Molecular Weight: 417.6 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol - 915312-74-2

Specification

CAS No. 915312-74-2
Molecular Formula C23H15NOS3
Molecular Weight 417.6 g/mol
IUPAC Name 2-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol
Standard InChI InChI=1S/C23H15NOS3/c25-18-4-1-3-15-6-7-16(24-23(15)18)8-9-17-10-11-21(27-17)22-13-12-20(28-22)19-5-2-14-26-19/h1-14,25H
Standard InChI Key LLDLIARLYGCVTL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinolin-8-ol moiety connected via an ethenyl (-CH=CH-) bridge to a terthiophene subunit. The terthiophene segment consists of three thiophene rings, with the central thiophene bearing a thiophen-2-yl substituent at its 5-position. This arrangement creates a fully conjugated system that enhances electronic delocalization, a critical factor for charge transport in organic semiconductors .

Bond Connectivity and Stereoelectronic Effects

The ethenyl linkage adopts a trans-configuration to minimize steric hindrance between the quinoline and terthiophene groups, as inferred from analogous stilbene-thiophene systems . Density functional theory (DFT) calculations on similar structures predict dihedral angles of ~15° between adjacent thiophene rings, optimizing π-orbital overlap while accommodating torsional strain .

Spectroscopic Fingerprints

While experimental data for this specific compound are unavailable, related terthiophene-quinoline hybrids exhibit:

  • UV-Vis Absorption: λmax ≈ 350–450 nm (π→π* transitions) .

  • Fluorescence: Emission maxima between 500–600 nm with quantum yields (Φ) of 0.1–0.3 in solution .

  • Vibrational Modes: Distinct IR bands at 1,550 cm⁻¹ (C=C stretch) and 790 cm⁻¹ (C-S-C deformation) .

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • Quinolin-8-ol with Ethenyl Handle: Prepared via Friedländer synthesis or modified Skraup reaction.

  • 5-(Thiophen-2-yl)terthiophene: Assembled through iterative cross-coupling reactions.

Quinolin-8-ol Precursor

Quinolin-8-ol derivatives are typically synthesized from 8-hydroxyquinoline, which is commercially available or obtainable via:

  • Skraup Reaction: Cyclization of 2-aminophenol with glycerol/sulfuric acid .

  • Friedländer Condensation: Reaction of 2-aminobenzaldehyde with ketones under acidic conditions .

Terthiophene Construction

The terthiophene segment is assembled using sequential Stille couplings:

  • First Coupling: 2-Bromothiophene + 2-(tributylstannyl)thiophene → 2,2'-Bithiophene .

  • Second Coupling: Bromination at the 5-position of bithiophene, followed by coupling with 2-thiopheneboronic acid .

Electrochemical and Optoelectronic Properties

Cyclic Voltammetry (CV)

Analogous compounds exhibit:

Redox ProcessPotential (V vs. Fc+/Fc)Assignment
Oxidation 1+0.52Terthiophene π-system
Oxidation 2+0.89Quinoline moiety
Reduction-1.34Imine functionality

Charge Transport Characteristics

Hole Mobility: Estimated at 10⁻³–10⁻² cm²/V·s in thin-film transistors (TFTs), comparable to α-sexithiophene .

Applications in Functional Materials

Organic Field-Effect Transistors (OFETs)

The extended conjugation and planar structure enable:

  • On/Off Ratios: >10⁴ in bottom-gate TFT configurations .

  • Ambipolar Transport: Balanced hole/electron mobility under nitrogen atmosphere .

Luminescent Sensors

The quinoline moiety acts as a fluorophore, while the thiophene network provides binding sites for metal ions. Preliminary studies on analogues show:

  • Fe³+ Detection: 80% fluorescence quenching at 1 μM concentration .

  • pH Sensitivity: Emission shifts from 550 nm (pH 2) to 590 nm (pH 12) .

Challenges and Future Directions

Stability Issues

  • Photooxidation: Thiophene rings degrade under UV exposure (t₁/₂ ≈ 48 h in air) .

  • Thermal Decomposition: Onset at 215°C (TGA data for analogues) .

Synthetic Optimization

  • Catalyst Development: High-throughput screening of Pd-NHC complexes to improve Heck coupling yields .

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis under ball-milling conditions .

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